What is the full chemical name of Bz-Lys-OMe?
What is the full chemical name of Bz-Lys-OMe?
An In-depth Technical Guide to Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-lysine methyl ester, commonly abbreviated as Bz-Lys-OMe, is a chemically modified amino acid derivative of L-lysine. Its full chemical name is methyl 2-benzamido-6-aminohexanoate . It is frequently supplied as a hydrochloride salt (Bz-L-Lys-OMe HCl). This compound serves as a valuable tool in biochemical and pharmaceutical research, primarily recognized as a specific substrate for the serine protease, trypsin. Its structure allows for the investigation of enzyme kinetics, inhibitor screening, and its use as a building block in peptide synthesis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
Chemical and Physical Properties
The quantitative data for Nα-Benzoyl-L-lysine methyl ester hydrochloride are summarized below. These properties are crucial for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Alternate Names | N-alpha-Benzoyl-L-lysine methyl ester hydrochloride | [1] |
| CAS Number | 14280-01-4 | [2] |
| Molecular Formula | C₁₄H₂₀N₂O₃·HCl | [1][2] |
| Molecular Weight | 300.8 g/mol | [2] |
| Appearance | White powder | |
| Purity | ≥ 98% (HPLC) | |
| Melting Point | 78-83 °C | |
| Optical Rotation | [α]D20 = -20 ± 2º (c=1 in H₂O) | |
| Storage Conditions | Store at 0-8 °C |
Applications in Research and Drug Development
Bz-Lys-OMe is a versatile tool with applications spanning enzymology, medicinal chemistry, and materials science.
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Enzyme Kinetics and Inhibitor Screening: As a specific substrate for trypsin, Bz-Lys-OMe is instrumental in studying the enzyme's catalytic mechanism. Trypsin cleaves the peptide bond at the carboxyl side of lysine and arginine residues. The hydrolysis of the methyl ester bond in Bz-Lys-OMe can be monitored to determine enzyme activity. This makes it a useful reagent for screening potential trypsin inhibitors, which is relevant in the development of therapeutics for conditions where trypsin activity is dysregulated.
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Peptide Synthesis: Amino acid derivatives with protected functional groups are fundamental building blocks in the synthesis of peptides. Bz-Lys-OMe, with its protected α-amino group, can be used as a precursor in the solution-phase synthesis of peptides, contributing to the development of peptide-based drugs and research tools.
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Biochemical Research: The compound is utilized in studies of protein-protein interactions and for elucidating biochemical pathways. By incorporating this modified amino acid, researchers can probe the structural and functional roles of lysine residues in proteins.
Experimental Protocols
Synthesis of Nα-Benzoyl-L-lysine methyl ester
The synthesis of Nα-benzoyl amino acid methyl esters can be achieved through a two-step process involving the esterification of the amino acid followed by the benzoylation of the α-amino group.
Step 1: Synthesis of L-lysine methyl ester hydrochloride
A general and efficient method for the esterification of amino acids involves the use of thionyl chloride or trimethylchlorosilane in methanol.
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Materials: L-lysine, Methanol (anhydrous), Trimethylchlorosilane (TMSCl).
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Procedure:
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Suspend L-lysine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the suspension in an ice bath.
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Slowly add TMSCl (2 equivalents) to the stirred suspension.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction completion by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the L-lysine methyl ester dihydrochloride as a crude product, which can be used in the next step without further purification.
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Step 2: N-benzoylation of L-lysine methyl ester
The α-amino group can be selectively benzoylated using a peptide coupling reagent.
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Materials: L-lysine methyl ester dihydrochloride, Benzoic acid, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM).
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Procedure:
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Dissolve L-lysine methyl ester dihydrochloride (1 equivalent), benzoic acid (1 equivalent), and DMAP (0.1 equivalents) in DCM.
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Add TEA (3 equivalents) to neutralize the hydrochloride salts.
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Add EDAC (1.5 equivalents) to the solution and stir the mixture at room temperature overnight.
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Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NH₄Cl, followed by saturated aqueous NaHCO₃, and finally brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield Nα-Benzoyl-L-lysine methyl ester.
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Enzymatic Assay of Trypsin using Bz-Lys-OMe (Adapted Protocol)
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Principle: Trypsin catalyzes the hydrolysis of the methyl ester bond of Bz-Lys-OMe, producing Nα-Benzoyl-L-lysine and methanol. The formation of the carboxylate product can be monitored continuously.
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Materials:
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Trypsin solution (e.g., from bovine pancreas, in 1 mM HCl)
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Bz-Lys-OMe hydrochloride substrate solution (concentration to be optimized around the expected Kₘ)
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ (Calcium ions are important for trypsin stability and activity).
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Procedure (Spectrophotometric):
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Prepare a stock solution of Bz-Lys-OMe in the assay buffer. A range of substrate concentrations should be prepared to determine kinetic parameters.
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Set a UV/Vis spectrophotometer to a wavelength where the product absorbs differently from the substrate (this may require preliminary spectral scans). For similar substrates like TAME, the change in absorbance is monitored at 247 nm.
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Equilibrate a cuvette containing the assay buffer and the Bz-Lys-OMe substrate solution to the desired temperature (e.g., 25 °C) in the spectrophotometer.
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Initiate the reaction by adding a small volume of the trypsin enzyme solution.
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Immediately mix by inversion and record the change in absorbance over time for several minutes.
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The initial rate of the reaction (v₀) is determined from the linear portion of the absorbance vs. time plot.
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Repeat the assay with different substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).
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Logical and Workflow Diagrams
Synthesis Workflow
The following diagram illustrates the two-step synthesis of Bz-Lys-OMe.
Caption: Two-step synthesis of Bz-Lys-OMe.
Trypsin Inhibition Assay Workflow
This diagram outlines the workflow for screening potential trypsin inhibitors using Bz-Lys-OMe as a substrate.
Caption: Workflow for a trypsin inhibition assay.
Conclusion
Nα-Benzoyl-L-lysine methyl ester is a key reagent for researchers in the life sciences and drug discovery. Its role as a specific substrate for trypsin facilitates the detailed study of this important enzyme and the screening of potential therapeutic inhibitors. The protocols and data presented in this guide provide a solid foundation for the effective application of Bz-Lys-OMe in a research setting.
